![molecular formula C18H15FN2O5S B2992344 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1797263-42-3](/img/structure/B2992344.png)
3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15FN2O5S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis Techniques
Research has demonstrated methodologies for accessing fluoroalkylidene-oxetanes and -azetidines from precursors like 3-oxetanone and 3-azetidinone, employing fluorosulfones through reactions such as the Julia–Kocienski reaction. These methods facilitate the preparation of fluorinated four-membered rings containing diverse functional groups, offering new avenues for the development of nucleic base, ester, or aryl sulfone functions alongside pyrrolidine rings (Laporte et al., 2015).
Antimicrobial Activity
Azetidinones, derived from the structural framework of the subject compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown efficacy against a range of microbial strains, indicating their potential in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Antimicrobial and Biological Activity
Novel Oxazolidinones and Azetidinones
Studies have synthesized and evaluated oxazolidinones with benzo thiazinen moieties for antimicrobial and anti-inflammatory activities, showcasing the utility of these compounds in medicinal chemistry for addressing bacterial and fungal infections (Fernandes et al., 2013).
Fluorobenzamides as Antimicrobial Analogs
Research into fluorobenzamides containing thiazole and thiazolidine structures has led to the development of promising antimicrobial analogs. These studies underline the significance of fluorine atoms in enhancing antimicrobial activity, suggesting the importance of structural modifications for increased efficacy (Desai et al., 2013).
Chemical and Pharmaceutical Research
Polymerization and Material Science
The compound and its derivatives have been explored in the context of polymer science, where N-sulfonylazetidines have been polymerized anionically to form polymers with unique properties. This research indicates potential applications in material science and engineering (Reisman et al., 2020).
Antitubercular Agents
Sulfonyl derivatives based on isopropyl thiazole frameworks have been synthesized and shown significant antitubercular activity, highlighting the potential of these compounds in treating tuberculosis and other bacterial infections (Kumar et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with various proteins and enzymes, given the presence of the benzoxazolone and azetidine groups . .
Mode of Action
The exact mode of action of this compound is not well-documented. The presence of the sulfonyl group suggests potential interactions with biological targets through hydrogen bonding or ionic interactions. The fluorophenyl group may also contribute to the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. The compound’s lipophilicity, conferred by the fluorophenyl group, may enhance its absorption and distribution. The presence of the sulfonyl group could potentially affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential interactions with various proteins and enzymes, it may exert a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
3-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c19-12-5-7-13(8-6-12)27(24,25)14-9-20(10-14)17(22)11-21-15-3-1-2-4-16(15)26-18(21)23/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYNWWHSIQLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.